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Compound of Interest

Compound Name: 2-(Aminomethyl)-6-phenylpyridine

Cat. No.: B176495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of the bifunctional molecule

2-(Aminomethyl)-6-phenylpyridine. This compound, featuring both a basic aminomethyl

group and an aromatic phenyl substituent on a pyridine core, holds potential interest in

medicinal chemistry and materials science. However, a comprehensive search of publicly

available scientific literature and spectral databases did not yield a complete, verified set of

experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for 2-
(Aminomethyl)-6-phenylpyridine.

This guide will therefore present available spectroscopic data for closely related compounds to

provide a comparative context for researchers who may synthesize and characterize this

molecule. It will also outline the standard experimental protocols for acquiring such data and

present a logical workflow for the spectroscopic analysis of a newly synthesized compound.

Comparative Spectroscopic Data of Related
Pyridine Derivatives
To aid in the potential identification and characterization of 2-(Aminomethyl)-6-
phenylpyridine, the following tables summarize spectroscopic data for structurally similar

compounds. These include 2-phenylpyridine, which shares the phenyl substituent at the 6-

position (or 2-position by symmetry), and 2-amino-6-methylpyridine, which has an amino group

and a methyl group in analogous positions.
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¹H NMR Data of Related Compounds

Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

2-Phenylpyridine CDCl₃

8.83 – 8.60 (m, 1H), 8.11 –

7.91 (m, 2H), 7.84 – 7.65 (m,

2H), 7.55 – 7.48 (m, 2H), 7.47

– 7.40 (m, 1H), 7.37 – 7.15 (m,

1H)[1]

2-Amino-6-methylpyridine CDCl₃

7.14 (d, J=7.3, 1H), 6.32 (d,

J=8.1, 1H), 6.13 (dd, J=8.1,

7.3, 1H), 5.23 (s, 2H, NH₂),

2.28 (s, 3H, CH₃)[2]

¹³C NMR Data of Related Compounds
Compound Solvent Chemical Shifts (δ, ppm)

2-Phenylpyridine CDCl₃

157.4, 149.6, 139.4, 136.7,

128.9, 128.7, 126.9, 122.1,

120.6[1]

2-Amino-6-methylpyridine -
Data not readily available in

the searched sources.

IR Spectroscopy Data of Related Compounds
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Compound Medium/Technique
Key Absorption Bands
(cm⁻¹)

2-Phenylpyridine Condensed Phase

A full list of peaks is available

in the NIST database;

characteristic peaks would

include C-H stretching from the

aromatic rings (~3000-3100

cm⁻¹), C=C and C=N

stretching in the aromatic

systems (~1400-1600 cm⁻¹),

and C-H bending (~700-900

cm⁻¹).

2-Amino-6-methylpyridine -

Expected peaks would include

N-H stretching of the primary

amine (~3300-3500 cm⁻¹,

typically two bands), C-H

stretching from the methyl

group and aromatic ring, and

C=C/C=N stretching.

Mass Spectrometry Data of Related Compounds
Compound Ionization Method

Molecular Ion (m/z) and
Key Fragments

2-Phenylpyridine Electron Ionization (EI) [M]⁺ = 155.07

2-Amino-6-methylpyridine Electron Ionization (EI) [M]⁺ = 108.08

Experimental Protocols for Spectroscopic
Characterization
The following are standard methodologies for the spectroscopic analysis of a novel compound

such as 2-(Aminomethyl)-6-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR: A sample of the purified compound (typically 5-10 mg for ¹H, 20-50 mg for

¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

Spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500

MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a reference

standard, typically tetramethylsilane (TMS). Data processing involves Fourier transformation,

phasing, and baseline correction.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid or liquid sample is

placed directly on the ATR crystal. The IR spectrum is recorded over a typical range of 4000-

400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI): For EI-MS, a volatile sample is

introduced into the mass spectrometer and bombarded with electrons, causing ionization

and fragmentation. For ESI-MS, a solution of the sample is sprayed through a charged

capillary, creating charged droplets from which ions are desolvated. The mass-to-charge

ratio (m/z) of the molecular ion and any fragment ions are detected. High-resolution mass

spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic
Characterization
The process of characterizing a newly synthesized compound like 2-(Aminomethyl)-6-
phenylpyridine follows a logical progression to confirm its structure and purity.
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General Workflow for Spectroscopic Characterization

Synthesis and Purification

Spectroscopic Analysis

Data Interpretation and Structure Confirmation

Synthesis of
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(Molecular Weight and Formula)

Molecular Mass

NMR Spectroscopy
(¹H and ¹³C for Structural Elucidation)

Detailed Structure

Integration of All
Spectroscopic Data

Final Structure Confirmation
and Purity Assessment

Click to download full resolution via product page

Caption: General Workflow for the Synthesis and Spectroscopic Characterization of a Chemical

Compound.

This guide underscores the current gap in the publicly accessible data for 2-(Aminomethyl)-6-
phenylpyridine. Researchers who undertake the synthesis and characterization of this

molecule are encouraged to publish their findings to enrich the collective knowledge base. The
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provided comparative data and general protocols offer a foundational framework for such an

endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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